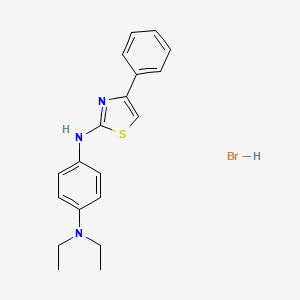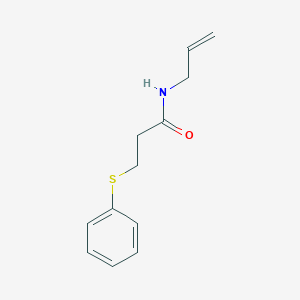
N-allyl-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(phenylthio)propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a thioamide derivative that has shown promising results in the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of N-allyl-3-(phenylthio)propanamide involves the inhibition of various cellular pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-allyl-3-(phenylthio)propanamide also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
N-allyl-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species and inhibit oxidative stress. In addition, N-allyl-3-(phenylthio)propanamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. This compound has also been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-3-(phenylthio)propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, N-allyl-3-(phenylthio)propanamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. N-allyl-3-(phenylthio)propanamide has poor solubility in water, which can make it difficult to administer in animal studies. In addition, this compound has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research of N-allyl-3-(phenylthio)propanamide. One potential direction is the development of more effective synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. In addition, further research is needed to determine the optimal dosage and administration methods for N-allyl-3-(phenylthio)propanamide in animal studies. Finally, future studies should investigate the potential side effects and long-term effects of this compound in animal models.
Métodos De Síntesis
The synthesis of N-allyl-3-(phenylthio)propanamide involves the reaction of allylamine with 3-(phenylthio)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-allyl-3-(phenylthio)propanamide as a white solid with a melting point of 68-70°C.
Aplicaciones Científicas De Investigación
N-allyl-3-(phenylthio)propanamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that N-allyl-3-(phenylthio)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, N-allyl-3-(phenylthio)propanamide has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-2-9-13-12(14)8-10-15-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLZOAROSWXZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-(prop-2-en-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)
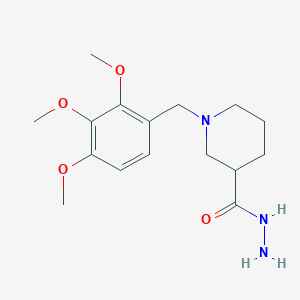
![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)
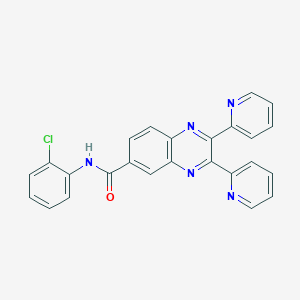
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)
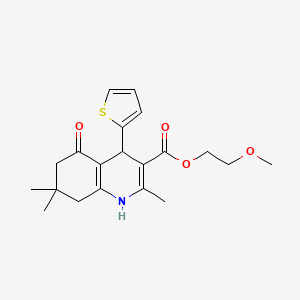
![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
